Cyclopenta-1,3-dien-1-ylthallium

描述

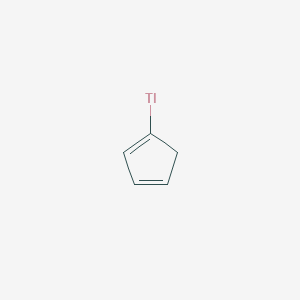

Cyclopenta-1,3-dien-1-ylthallium (CAS No. 34822-90-7) is an organothallium compound with the molecular formula C₅H₅Tl and a molecular weight of 269.48 g/mol . It is also known by synonyms such as Thallium cyclopentadienide and cyclopenta-2,4-dien-1-ylthallium, reflecting variations in diene positional isomerism or nomenclature . This compound is classified as highly toxic, requiring stringent safety protocols during handling due to risks of acute poisoning and release of hazardous gases upon decomposition .

属性

分子式 |

C5H5Tl |

|---|---|

分子量 |

269.48 g/mol |

IUPAC 名称 |

cyclopenta-1,3-dien-1-ylthallium |

InChI |

InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-3H,4H2; |

InChI 键 |

BJAJOYQGRSEFPS-UHFFFAOYSA-N |

规范 SMILES |

C1C=CC=C1[Tl] |

产品来源 |

United States |

相似化合物的比较

Key Properties:

- Structure : A cyclopentadienyl ligand (C₅H₅⁻) bonded to a thallium(I) ion. The aromatic ring provides stability, while the Tl–C bond imparts unique reactivity .

- Hazards : Releases toxic gases (e.g., thallium oxides) when heated; symptoms of exposure include respiratory distress, necessitating immediate medical intervention .

Structural and Functional Comparisons

Table 1: Comparative Overview of Cyclopentadienyl Derivatives

Key Insights:

- Metal Center Influence : Thallium’s toxicity and soft Lewis acidity contrast sharply with iron’s biocompatibility in ferrocene. This difference limits the former’s utility in biological or industrial settings .

- Solubility : Cyclopenta-1,3-diene dissolves readily in benzene/ether , but thallium analogs likely exhibit lower solubility due to ionic character.

Stability Considerations:

- Thallium compounds decompose upon heating, releasing toxic gases (e.g., Tl₂O) , whereas ferrocene and cyclopentadiene derivatives are thermally stable under standard conditions .

准备方法

Method I: Acid-Base Reaction Using Thallium Hydroxide

This classical method involves the reaction of thallium(I) hydroxide with cyclopentadiene in aqueous alkaline solution, typically 10% potassium hydroxide (KOH):

$$

\text{TlOH} + \text{C}5\text{H}6 \rightarrow \text{C}5\text{H}5\text{Tl} + \text{H}_2\text{O}

$$

- Procedure: Aqueous TlOH is reacted with cyclopentadiene under stirring. The cyclopentadienylthallium precipitates out due to its low solubility.

- Conditions: Usually carried out at room temperature with 10% KOH; for less reactive dienes, higher KOH concentration (up to 25%) is used.

- Yield and Purification: The product is isolated by filtration and purified by sublimation or recrystallization.

- Notes: This method requires the cyclopentadienylthallium compound to be stable to water and air during preparation.

Method II: Salt Metathesis (Salt-Elimination) Reaction

This method involves the reaction of alkali metal cyclopentadienides (e.g., sodium or potassium cyclopentadienide) with thallium(I) salts such as thallium chloride, bromide, sulfate, or acetate:

$$

\text{CpM} + \text{TlX} \rightarrow \text{CpTl} + \text{MX}

$$

where CpM = cyclopentadienyl alkali metal salt, X = halide or other anion.

- Procedure: The alkali metal cyclopentadienide is prepared by deprotonation of cyclopentadiene with sodium hydride, sodium metal, or butyllithium. This solution is then treated with a thallium(I) salt in an appropriate solvent (e.g., ether, tetrahydrofuran).

- Advantages: This method is versatile and applicable to substituted cyclopentadienyl ligands.

- Yields: Generally high yields are reported, often quantitative.

- Limitations: Requires handling of air-sensitive alkali metal cyclopentadienides and precipitation of alkali metal salts as byproducts.

Method III: Direct Metallation with Thallium(I) Alkoxides

An elegant and homogeneous approach involves the direct reaction of cyclopentadiene with thallium(I) alkoxides, such as thallium(I) ethoxide or methoxide:

$$

\text{CpH} + \text{TlOR} \rightarrow \text{CpTl} + \text{ROH}

$$

- Procedure: Cyclopentadiene is reacted directly with TlOEt or TlOMe in ethereal or hydrocarbon solvents.

- Advantages: Avoids the use of alkali metals and alkali metal cyclopentadienides; no salt precipitates are formed, simplifying purification.

- Yields: Typically higher than Method II.

- Notes: This method is especially useful for preparing functionally substituted cyclopentadienylthallium derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Solvent/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Method I: Acid-Base Reaction | TlOH + Cyclopentadiene | Aqueous KOH (10-25%) | Simple, direct | Requires water-stable product | Moderate to High |

| Method II: Salt Metathesis | Alkali metal cyclopentadienide + TlX | Ether, THF, room temp | Versatile, applicable to derivatives | Air-sensitive reagents, salt waste | High (up to quantitative) |

| Method III: Direct Metallation | Cyclopentadiene + TlOEt/TlOMe | Ether or hydrocarbon solvents | Homogeneous, no salt byproducts | Requires Tl alkoxides | High |

Research Findings and Notes

- The acid-base reaction (Method I) is classical and well-documented, but it requires the cyclopentadienylthallium compound to be stable in aqueous media. For example, CsH5Tl can be prepared this way with high purity and reproducibility.

- Salt metathesis (Method II) is widely used for preparing substituted cyclopentadienylthallium complexes and is adaptable to various thallium salts (TlCl, TlBr, TlSCN, TlNO3, Tl acetylacetonate). Thallium iodide, however, is unreactive in this context.

- Direct metallation (Method III) offers a cleaner synthesis route, avoiding alkali metal salts and enabling preparation of sensitive or functionalized cyclopentadienylthallium species.

- Sublimation is often used for purification, reflecting the compound's volatility and thermal stability.

- The choice of method depends on the desired derivative, sensitivity of the product, and available starting materials.

常见问题

Q. What are the established synthetic routes for preparing cyclopenta-1,3-dien-1-ylthallium, and what experimental conditions are critical for reproducibility?

this compound is typically synthesized by reacting thallium(I) salts (e.g., TlCl) with cyclopentadienide anions under strictly inert conditions (e.g., nitrogen or argon atmosphere) to prevent oxidation or hydrolysis . Key steps include:

- Purification of cyclopentadiene via distillation before deprotonation.

- Use of dry solvents (e.g., THF or diethyl ether) to avoid side reactions.

- Slow addition of the thallium salt to the cyclopentadienide solution to control exothermicity. Characterization of the product requires NMR spectroscopy (e.g., H and Tl NMR) and elemental analysis to confirm stoichiometry .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- H NMR : The aromatic protons of the cyclopentadienyl ring typically resonate as a singlet between δ 5.5–6.0 ppm. Splitting or broadening may indicate impurities or incomplete ligand coordination .

- Tl NMR : Thallium’s nuclear spin () provides a sharp peak; chemical shifts are sensitive to coordination geometry and solvent effects .

- X-ray crystallography : Essential for confirming molecular structure, especially bond lengths and angles between Tl and the cyclopentadienyl ring .

Q. How does the solubility of this compound influence its reactivity in organic synthesis?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves readily in aromatic hydrocarbons (e.g., benzene) and ethers. Solubility can be enhanced by coordinating solvents like THF, which stabilize the thallium center. This property necessitates reaction designs that prioritize anhydrous, non-polar media to prevent ligand displacement or decomposition .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

- Storage : Under inert gas (argon/nitrogen) at temperatures below 4°C to prevent thermal degradation .

- Personal protective equipment (PPE) : Gloves, lab coats, and respiratory protection in poorly ventilated areas.

- Emergency procedures : Immediate rinsing with water for eye/skin contact and prompt medical attention for ingestion due to thallium’s high toxicity .

Q. How can researchers verify the purity of this compound, and what impurities are commonly observed?

- TLC and GC-MS : To detect organic impurities (e.g., unreacted cyclopentadiene or solvent residues).

- ICP-OES : Quantifies residual thallium salts (e.g., TlCl). Common impurities include TlO (from hydrolysis) and dimerized cyclopentadiene byproducts, which can be minimized by rigorous solvent drying and inert-atmosphere techniques .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the aromaticity and bonding in this compound?

Density Functional Theory (DFT) calculations can model the electron density distribution in the cyclopentadienyl ring and Tl–C bonding. Key steps:

- Optimize geometry using B3LYP/def2-TZVP basis sets.

- Analyze Natural Bond Orbital (NBO) charges to assess electron donation from the ring to Tl.

- Compare HOMO-LUMO gaps with experimental UV-Vis data to validate aromaticity .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?

Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects (e.g., ring puckering in solution) or crystallographic disorder. Solutions include:

Q. How does the electronic structure of this compound influence its reactivity in transition-metal catalysis?

The electron-rich cyclopentadienyl ligand can act as a π-donor, stabilizing low-oxidation-state metal centers. Experimental approaches:

- Synthesize Tl–Cp complexes with metals (e.g., Fe, Co) and compare catalytic activity in Diels-Alder reactions.

- Use cyclic voltammetry to measure redox potentials and correlate with catalytic turnover rates .

Q. What mechanistic insights can be gained from kinetic studies of this compound decomposition?

- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures and pathways.

- Arrhenius plots : Determine activation energies for Tl–C bond cleavage.

- Mass spectrometry : Traces gaseous byproducts (e.g., cyclopentadiene) to infer reaction mechanisms .

Q. How can isotopic labeling (e.g., C or H) clarify the role of this compound in proton-transfer reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。